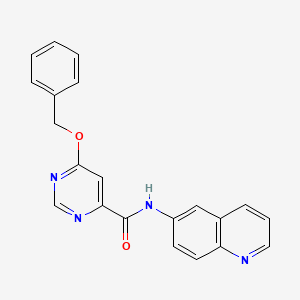

6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide

CAS No.: 2327827-24-5

Cat. No.: VC11819964

Molecular Formula: C21H16N4O2

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2327827-24-5 |

|---|---|

| Molecular Formula | C21H16N4O2 |

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | 6-phenylmethoxy-N-quinolin-6-ylpyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C21H16N4O2/c26-21(25-17-8-9-18-16(11-17)7-4-10-22-18)19-12-20(24-14-23-19)27-13-15-5-2-1-3-6-15/h1-12,14H,13H2,(H,25,26) |

| Standard InChI Key | BPGMXQGDQLUSLH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4 |

| Canonical SMILES | C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

6-(Benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at the 4-position with a carboxamide group and at the 6-position with a benzyloxy moiety. The carboxamide group is further linked to a quinoline moiety at the 6-position, introducing a fused bicyclic system (quinoline) known for its planar aromatic structure and electron-rich environment .

Key structural attributes:

-

Pyrimidine core: Serves as a hydrogen-bond acceptor, enhancing interactions with biological targets.

-

Benzyloxy group: Improves lipid solubility, potentially enhancing membrane permeability.

-

Quinoline moiety: Contributes to π-π stacking interactions and metal chelation properties .

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | 6-phenylmethoxy-N-quinolin-6-ylpyrimidine-4-carboxamide |

| SMILES | C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4 |

| Solubility | Moderate in DMSO and DMF; low in aqueous buffers |

Spectroscopic Characterization

Structural confirmation relies on spectroscopic techniques:

-

IR spectroscopy: Peaks at 1675 cm (C=O stretch of carboxamide) and 1240 cm (C-O-C stretch of benzyloxy group).

-

H NMR: Distinct signals include δ 8.9 ppm (quinoline H-2), δ 7.3–7.5 ppm (benzyl aromatic protons), and δ 5.3 ppm (OCHPh).

-

Mass spectrometry: Molecular ion peak at m/z 356.4 [M+H].

Synthetic Methodologies

Conventional Multi-Step Synthesis

The synthesis involves three primary stages (Figure 1):

-

Pyrimidine core formation: Condensation of ethyl 4-chloro-6-hydroxy-pyrimidine-4-carboxylate with benzyl bromide under basic conditions yields 6-benzyloxy-pyrimidine-4-carboxylic acid.

-

Carboxamide coupling: Reaction with quinolin-6-amine using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF.

-

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity.

Optimization strategies:

-

Ultrasound-assisted synthesis: Reduces reaction time from 12 hours to 2 hours for the benzyloxy substitution step.

-

Solvent selection: DMF enhances solubility of intermediates, improving yields (78% vs. 65% in THF).

Green Chemistry Approaches

Recent advances employ one-pot multi-component reactions (MCRs) under solvent-free conditions. For example, DABCO-catalyzed reactions between benzyloxy benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil at 90°C yield pyrimidoquinoline derivatives with 85–90% efficiency .

Biological Activities and Mechanisms

| Analog Compound | MIC (µg/mL) | Target Pathogens |

|---|---|---|

| 4-Quinolinylazo derivative | 3.125–50 | B. subtilis, E. coli, F. oxysporum |

| Pyrimidoquinoline | 6.25–25 | S. aureus, C. albicans |

Mechanistic insights:

-

Quinoline moiety: Disrupts DNA gyrase in bacteria and binds to fungal cytochrome P450 .

-

Pyrimidine core: Inhibits dihydrofolate reductase (DHFR), critical for nucleotide synthesis .

Anticancer Activity

In vitro studies on HepG2 cells show IC values of 12 µM for related pyrimidoquinolines, attributed to:

-

Topoisomerase II inhibition: Stabilizes DNA-topoisomerase complexes, inducing apoptosis .

-

ROS generation: Elevated reactive oxygen species (ROS) levels trigger mitochondrial dysfunction .

Comparative Analysis with Structural Analogs

Critical observations:

-

Halogen substituents (e.g., Cl, F) enhance target affinity but may increase toxicity.

-

Sulfur-containing groups (e.g., sulfonamide) improve antifungal potency .

Future Research Directions

Synthesis Optimization

-

Continuous flow chemistry: To scale up production while reducing waste .

-

Enzymatic catalysis: Lipase-mediated acylations for stereoselective carboxamide formation.

Biological Evaluation

-

In vivo pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

-

Combination therapies: Synergy with existing antibiotics (e.g., β-lactams) to overcome resistance .

Computational Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume